

# FPI-1523 Sodium: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

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## Compound of Interest

Compound Name: FPI-1523 sodium

Cat. No.: B15567163

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## Introduction

**FPI-1523 sodium** is a novel, potent, dual-action antimicrobial agent belonging to the diazabicyclooctane (DBO) class of molecules. As a derivative of Avibactam, it functions as an inhibitor of serine  $\beta$ -lactamases and also exhibits direct antibacterial activity through the inhibition of penicillin-binding protein 2 (PBP2). This dual mechanism of action makes FPI-1523 a promising candidate for combating infections caused by drug-resistant bacteria. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for FPI-1523 and its class of compounds.

## Pharmacodynamics

The pharmacodynamic activity of FPI-1523 is characterized by its potent inhibition of key bacterial enzymes involved in cell wall maintenance and resistance to  $\beta$ -lactam antibiotics.

## In Vitro Inhibitory Activity

FPI-1523 has demonstrated significant inhibitory activity against clinically relevant serine  $\beta$ -lactamases and PBP2. The key pharmacodynamic parameters are summarized in the table below.

Target Enzyme	Bacterial Species	Parameter	Value	Reference(s)
CTX-M-15	-	Kd	4 nM	
OXA-48	-	Kd	34 nM	
Penicillin-Binding Protein 2 (PBP2)	Escherichia coli	IC50	3.2 $\mu$ M	

## In Vitro Antimicrobial Activity

The direct antibacterial effect of FPI-1523 has been evaluated against specific bacterial strains.

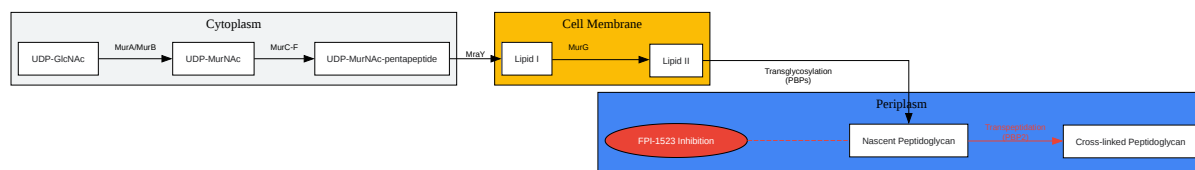
Bacterial Strain	Parameter	Value	Reference(s)
E. coli K12	MIC	4 $\mu$ g/mL	

## Mechanism of Action

FPI-1523 exerts its antimicrobial effect through a dual mechanism targeting both bacterial resistance and cell wall synthesis.

- $\beta$ -Lactamase Inhibition: FPI-1523 covalently binds to the active site of serine  $\beta$ -lactamases, such as CTX-M-15 and OXA-48, preventing them from hydrolyzing and inactivating  $\beta$ -lactam antibiotics.
- PBP2 Inhibition: By inhibiting PBP2, a crucial enzyme in the bacterial cell wall synthesis pathway, FPI-1523 disrupts the integrity of the peptidoglycan layer, leading to cell lysis and bacterial death.

The following diagram illustrates the bacterial peptidoglycan synthesis pathway and the site of action of FPI-1523.



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Caption: Bacterial peptidoglycan synthesis and the inhibitory action of FPI-1523 on PBP2.

## Pharmacokinetics

Detailed preclinical pharmacokinetic data for **FPI-1523 sodium** are not readily available in the public domain. However, data from clinical trials of nacubactam (FPI-1459), a closely related diazabicyclooctane inhibitor from the same series, can provide valuable insights into the expected pharmacokinetic profile of this class of compounds.

## Nacubactam (FPI-1459) Pharmacokinetic Profile (Human Data)

Parameter	Description	Finding	Reference(s)
Linearity	Dose-proportionality of exposure	Pharmacokinetics appeared linear with exposure increasing in an approximately dose-proportional manner.	
Excretion	Primary route of elimination	Excreted largely unchanged into urine.	
Drug-Drug Interaction	Co-administration with meropenem	Did not significantly alter the pharmacokinetics of either drug.	
Safety and Tolerability	Adverse events in healthy volunteers	Generally well tolerated, with mild to moderate adverse events. No serious adverse events were reported.	

## Experimental Protocols

### PBP2 Inhibition Assay (Competitive Binding Assay)

This assay determines the concentration of FPI-1523 required to inhibit 50% of the binding of a fluorescently labeled penicillin (BOCILLIN FL) to PBP2.

- Preparation: Isolate bacterial membranes containing PBPs from a suitable E. coli strain.
- Incubation: Incubate the membrane preparation with varying concentrations of FPI-1523.
- Competitive Binding: Add a fixed concentration of BOCILLIN FL to the mixture and incubate to allow binding to any PBP2 not inhibited by FPI-1523.

- **Detection:** Separate the proteins by SDS-PAGE and visualize the fluorescently labeled PBP2 bands using a gel imager.
- **Quantification:** Measure the fluorescence intensity of the PBP2 band at each FPI-1523 concentration. The IC50 is calculated as the concentration of FPI-1523 that results in a 50% reduction in fluorescence compared to the control (no inhibitor).

The following diagram outlines the workflow for the PBP2 competitive binding assay.

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